(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Descripción

Structural Characterization and Molecular Identity

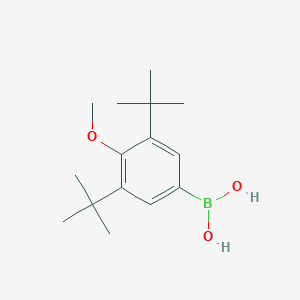

The compound’s molecular structure is defined by:

- Aromatic Core : A phenyl ring with electron-donating methoxy (-OCH₃) and electron-withdrawing boronic acid (-B(OH)₂) substituents.

- Steric Bulk : Two tert-butyl (-C(CH₃)₃) groups at positions 3 and 5, which significantly hinder rotational freedom and influence reactivity.

- Functional Groups : The boronic acid moiety enables participation in cross-coupling reactions, while the methoxy group modulates electronic interactions.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₅BO₃ | |

| Molecular Weight | 264.17 g/mol | |

| SMILES Notation | COC1=C(C(C)(C)C)C=C(B(O)O)C=C1C(C)(C)C | |

| Melting Point | 295–297°C |

The tert-butyl groups create a "shielding" effect, reducing undesired side reactions and enhancing regioselectivity in coupling processes.

Historical Context and Significance in Organic Chemistry

While specific historical records are sparse, the compound’s development aligns with advancements in Suzuki-Miyaura coupling , a palladium-catalyzed reaction critical for synthesizing biaryl compounds. Its steric bulk and electronic profile make it particularly effective in sterically demanding coupling reactions, where traditional boronic acids fail.

Key milestones include:

Key Applications in Material Science and Catalysis

Suzuki-Miyaura Coupling

This compound serves as a boronic acid partner in cross-couplings with aryl halides or triflates, forming biaryl structures. The tert-butyl groups prevent oxidative degradation and improve reaction efficiency.

Example Reaction :

$$

\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

$$

Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (THF or DMF).

Olefin Polymerization Catalysts

The compound is a precursor in synthesizing catalysts for producing high-performance polymers. Its steric bulk stabilizes transition-metal complexes, enhancing catalytic activity.

Table 2: Applications in Catalysis

| Application | Reaction Type | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Biaryl Synthesis | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | High-yield biaryl compounds |

| Olefin Polymerization | Coordination Insertion | Group 4 metal complexes | Linear, high-molecular-weight polymers |

Advanced Materials Development

In OLEDs and semiconductors, the compound facilitates the synthesis of conjugated aromatic systems. Its methoxy group enhances electron-donating properties, improving charge transport.

Propiedades

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHLDPTVFBRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Grignard Reagent and Trialkyl Borate

- The most common and scalable method to synthesize (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid involves the reaction of the corresponding aryl Grignard reagent with a trialkyl borate, typically trimethyl borate.

- The aryl Grignard reagent is prepared by reacting the corresponding aryl bromide (3,5-di-tert-butyl-4-methoxybromobenzene) with magnesium turnings in anhydrous ether or THF.

- The Grignard reagent then reacts with trimethyl borate at low temperature (commonly -78°C to 0°C).

- Subsequent acidic hydrolysis yields the boronic acid.

$$

\text{Ar-MgBr} + B(OMe)3 \xrightarrow[-78^\circ C]{THF} \text{Ar-B(OMe)2} \xrightarrow[]{H3O^+} \text{Ar-B(OH)2}

$$

- The reaction is typically conducted under inert atmosphere to avoid moisture and oxygen.

- Hydrolysis is done with aqueous acid (e.g., dilute HCl).

- Yields vary but are generally moderate to good (20-70%) depending on reaction scale and purification methods.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Grignard reagent | Mg, dry THF, 0°C to rt, inert atmosphere | Quantitative | Requires dry conditions |

| Reaction with trimethyl borate | -78°C to 0°C, THF | 50-70 | Slow addition to control exotherm |

| Hydrolysis | Dilute HCl, rt | Quantitative | Converts boronate ester to boronic acid |

This method is classical and widely used for arylboronic acids due to its cost-effectiveness and scalability.

Industrial and Large-Scale Synthesis Considerations

- Industrial production often employs continuous flow reactors to improve reaction control, heat dissipation, and scalability.

- Hydroboration of alkenes or alkynes followed by oxidation is a method used for some boronic acids but less common for sterically hindered arylboronic acids like this compound.

- Catalysts and optimized reaction conditions are employed to maximize yield and purity.

- Use of efficient palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) often requires high-purity boronic acids, influencing the preparation method choice.

Alternative Synthetic Routes and Transition Metal Mediated Methods

- Transmetalation methods using organotin or organosilane compounds with boron halides (e.g., BBr3) have been reported for arylboronic acids but are less common due to toxicity and cost issues.

- Transition metal-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) and Pd catalysts is a modern alternative but typically yields boronate esters rather than free boronic acids directly. Subsequent hydrolysis is required.

Summary Table of Preparation Methods

| Method | Starting Material | Boron Source | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard + Trialkyl Borate | 3,5-Di-tert-butyl-4-methoxybromobenzene | Trimethyl borate | Mg, dry THF, -78°C to 0°C, acid hydrolysis | 50-70% | Scalable, cost-effective | Requires dry, inert conditions |

| Lithium-Halogen Exchange + Borate | Same aryl bromide | Triisopropyl borate | n-BuLi, -78°C, acid hydrolysis | ~20-30% (analog) | High reactivity, fast | Sensitive reagents, low temp |

| Transition Metal Catalyzed Borylation | Aryl halide | B2pin2 (diboron) | Pd catalyst, base, hydrolysis | Variable | Modern, mild conditions | Produces boronate esters, needs hydrolysis |

| Hydroboration of Alkenes/Alkynes | Alkene/alkyne precursor | Borane reagents | Catalysts, oxidation step | Industrial scale | Efficient for simple boronic acids | Less common for hindered aryls |

Research Findings and Mechanistic Notes

- The reaction of arylmagnesium bromide with trialkyl borate proceeds via nucleophilic attack on boron, forming a boronate ester intermediate.

- Hydrolysis converts this intermediate into the boronic acid.

- The bulky tert-butyl groups provide steric hindrance, which can influence reaction rates and selectivity.

- The methoxy group donates electron density, stabilizing intermediates and affecting reactivity.

- Industrial methods optimize catalyst loading, temperature, and solvent choice to maximize yield and minimize by-products such as phenols formed by oxidation of boronic acids.

Análisis De Reacciones Químicas

Types of Reactions

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: For substitution reactions, including amines and alcohols.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From substitution reactions.

Aplicaciones Científicas De Investigación

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Utilized in the development of boron-containing drugs and as a tool in biochemical studies.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from the boronic acid to the halide or triflate. This process involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex to form the new carbon-carbon bond .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique steric and electronic profile distinguishes it from other aryl boronic acids:

- Steric Effects : The tert-butyl groups impose significant steric hindrance, reducing reactivity in crowded environments compared to less substituted analogs like phenylboronic acid (CAS: 98-80-6) or 4-methylphenyl boronic acid .

- Electronic Effects: The electron-donating methoxy group at the para position increases electron density on the phenyl ring, modulating Lewis acidity. This contrasts with electron-withdrawing substituents (e.g., -CF₃ or -NO₂), which lower pKa and enhance binding to diols or enzymes .

Table 1: Key Properties of Selected Boronic Acids

*Experimental pKa values vary with measurement conditions .

†Estimated based on structural analogs in .

Reactivity in Cross-Coupling Reactions

In Pd[0]-catalyzed Suzuki reactions, this compound may exhibit lower yields compared to less hindered derivatives. For example, 4-methylphenyl boronic acid achieves 72% yield under similar conditions, whereas bulkier analogs like 3,5-dimethylphenyl boronic acid yield 74% . Steric hindrance slows transmetallation but can improve selectivity in polyhalogenated substrates.

Physicochemical and Pharmacokinetic Profiles

- pKa and Solubility : The methoxy group raises pKa compared to electron-deficient analogs, reducing boronate formation at physiological pH. This limits utility in glucose-sensing applications, where low-pKa boronic acids (e.g., 3-AcPBA) are preferred .

- Stability : The tert-butyl groups enhance hydrolytic stability, making the compound suitable for prolonged storage compared to hydrolytically labile derivatives like benzoxaboroles .

Actividad Biológica

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a boron-containing organic compound that has garnered attention in both synthetic chemistry and biological research. Its unique structure and properties make it a valuable tool in various applications, particularly in enzyme inhibition and receptor binding studies. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bulky 3,5-di-tert-butyl-4-methoxyphenyl group attached to a boronic acid moiety. This structural configuration imparts significant steric hindrance, influencing its reactivity and interactions with biological targets.

Target Interactions

This compound is known to interact with various enzymes and receptors through non-covalent mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological activity, particularly in modulating enzyme function and cellular signaling pathways.

Biochemical Pathways

Research indicates that compounds with similar structures can influence critical biochemical pathways involved in signal transduction, metabolism, and gene expression. For instance, studies have shown that boronic acids can act as reversible inhibitors of certain enzymes, impacting metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. For example, it has shown promise as an inhibitor of CYP3A4, an important enzyme in drug metabolism. The inhibition was characterized by an IC50 value of 0.34 μM, indicating significant potency .

Table 1: Enzyme Inhibition Data

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| This compound | 0.34 | 66 | 0.0921 |

| Control Compound 1 | >50 | 4 | 0.0023 |

| Control Compound 2 | >50 | 3 | 0.0003 |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives of this compound demonstrated a threefold decrease in potency against specific tumor types compared to standard treatments .

Case Studies

- In Vitro Characterization : A study assessed the activity of this compound against several cancer cell lines. The results showed that compounds with similar structures exhibited significant antiproliferative effects, suggesting potential therapeutic applications in oncology .

- Mechanistic Studies : Research utilizing microscale thermophoresis revealed that the binding affinity of this compound to target proteins was concentration-dependent, highlighting its potential for drug development .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, and how does steric hindrance influence the process?

- Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides and boronic acid precursors. The bulky 3,5-di-tert-butyl groups introduce steric hindrance, requiring optimized conditions such as high catalyst loading, bulky ligands (e.g., SPhos), or elevated temperatures to improve coupling efficiency. Post-synthesis purification may involve recrystallization or chromatography to isolate the product from byproducts .

Q. How can researchers characterize the binding kinetics of this boronic acid with diols in aqueous solutions?

- Answer : Stopped-flow fluorescence spectroscopy is a robust method to measure binding kinetics. The association rate constant () and dissociation rate constant () can be determined by monitoring fluorescence changes upon mixing boronic acid with diols (e.g., sugars). For thermodynamic affinity, isothermal titration calorimetry (ITC) or NMR titration may complement kinetic data .

Q. What analytical challenges arise when using MALDI-MS to study this compound, and how can they be mitigated?

- Answer : Free boronic acids undergo dehydration/trimerization during MALDI-MS analysis, leading to boroxine formation. Derivatization with diols (e.g., 2,3-butanediol) or using a dihydroxybenzoic acid (DHB) matrix prevents artifacts by stabilizing the boronic acid as a cyclic ester. This method enables detection of high-density boronic acid-functionalized peptides .

Q. How does the methoxy group influence the electronic properties and reactivity of this boronic acid?

- Answer : The electron-donating methoxy group enhances the Lewis acidity of the boron center, strengthening interactions with diols. This property is critical in chemosensor design, where binding affinity for sugars like fructose or glucose depends on electronic modulation of the boronic acid moiety .

Advanced Research Questions

Q. How can conflicting data on the catalytic role of boronic acids in cross-coupling reactions be resolved?

- Answer : Mechanistic studies using isotopic labeling, kinetic isotope effects, or computational modeling (DFT) clarify whether boronic acids act as transmetalation agents or stabilize intermediates. For example, control experiments with substituted boronic acids (e.g., boric acid vs. arylboronic acids) can isolate their role in palladium coordination .

Q. What strategies improve selectivity when immobilizing this boronic acid for glycoprotein capture studies?

- Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can overshadow boronic acid-diol binding. Adjusting buffer pH (near the pKa of the boronic acid) and ionic strength minimizes secondary interactions. Competitive elution with sorbitol or high-pH borate buffer enhances specificity for glycoproteins .

Q. How does thermal stability vary with structural modifications, and what degradation pathways are relevant?

- Answer : Thermogravimetric analysis (TGA) under inert atmospheres reveals degradation temperatures and pathways. Bulky substituents (e.g., tert-butyl groups) enhance stability by reducing oxidative decomposition. Degradation often involves boroxine formation or cleavage of the B-C bond, detectable via mass spectrometry or FT-IR .

Q. Can this boronic acid be integrated into stimuli-responsive hydrogels for controlled drug delivery?

- Answer : Yes. The boronic acid forms reversible diol-borate complexes with polysaccharides (e.g., alginate). Glucose-responsive hydrogels can be engineered by cross-linking with poly(vinyl alcohol) or dextran, enabling insulin release in response to glucose concentration changes .

Key Data and Trends

- Binding Kinetics : values for arylboronic acids follow: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

- Thermal Stability : Pyrene-1-boronic acid derivatives withstand temperatures up to 600°C, while aliphatic boronic acids degrade below 300°C .

- MALDI-MS Sensitivity : Derivatization with DHB increases signal intensity by 10–100× compared to underivatized boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.